molecular formula C13H10ClNO4S B12359481 2-(4-Chloro-benzenesulfonylamino)-benzoic acid

2-(4-Chloro-benzenesulfonylamino)-benzoic acid

Cat. No.: B12359481
M. Wt: 311.74 g/mol
InChI Key: OWHRRXDJMFQNDI-UHFFFAOYSA-N
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Description

2-(4-Chloro-benzenesulfonylamino)-benzoic acid is an organic compound that features both a benzenesulfonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.

    Nucleophilic Substitution: Compounds where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H10ClNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

OWHRRXDJMFQNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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